molecular formula C22H26FN3O6S B2711501 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 872987-20-7

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2711501
CAS No.: 872987-20-7
M. Wt: 479.52
InChI Key: VWWWXFJJXGJNAJ-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings, oxazinan, and oxalamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:

    Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorinated aromatic ring: This step often involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the aromatic ring.

    Oxalamide formation: The final step involves the coupling of the oxazinan intermediate with the oxalamide moiety under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and oxazinan moiety could be useful in the design of new materials with unique properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and oxazinan moiety may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide
  • N-(4-Methoxyphenyl)acetamide

Uniqueness

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its combination of fluorinated aromatic rings, oxazinan, and oxalamide groups. This combination imparts specific chemical and physical properties that may not be present in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-15-12-17(23)6-9-19(15)33(29,30)26-10-3-11-32-20(26)14-25-22(28)21(27)24-13-16-4-7-18(31-2)8-5-16/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWWXFJJXGJNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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